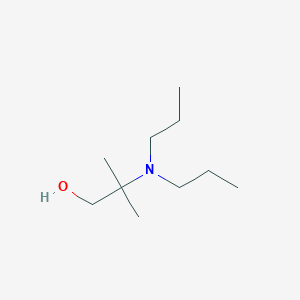
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a type of thiazole compound that is widely used in scientific research due to its unique properties. It was first synthesized in the mid-1980s and has since become a popular tool for scientists studying various biochemical and physiological processes.
Applications De Recherche Scientifique
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds and as a ligand in coordination chemistry. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of drug-protein interactions. Additionally, it has been used as a fluorescent probe in the study of biological systems, such as DNA and proteins.
Mécanisme D'action
The mechanism of action of (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to interact with various proteins and enzymes in a variety of ways. It is thought to form complexes with proteins, which can then lead to a variety of biochemical and physiological effects. Additionally, it is believed to interact with various enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to interact with various proteins and enzymes, leading to changes in their activity. Additionally, it has been shown to have an inhibitory effect on certain enzymes, such as tyrosinase and xanthine oxidase. It has also been shown to have an anti-inflammatory effect, as well as an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be scaled up for industrial production. Additionally, it has a wide range of applications in scientific research. However, it also has certain limitations. It is not very stable and can degrade over time. Additionally, it is not very soluble in water, making it difficult to work with in certain experiments.
Orientations Futures
The use of (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one in scientific research is still in its early stages. There are many potential future directions for this compound, including further research into its effect on proteins and enzymes, its use as a fluorescent probe, and its potential applications in drug discovery. Additionally, further research into its stability and solubility could lead to more efficient and cost-effective synthesis methods. Finally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments.
Méthodes De Synthèse
The synthesis of (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is relatively straightforward. It involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-mercapto-1,3-thiazole in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yields. The reaction is typically carried out at room temperature and can be scaled up for industrial production.
Propriétés
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUURNKWQIUZWFU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)

![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)

![3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2947546.png)


![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2947553.png)

